molecular formula C22H21Cl3N4O2S B13550836 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride

Cat. No.: B13550836
M. Wt: 511.8 g/mol
InChI Key: KSSWIIXREDOUKN-UHFFFAOYSA-N
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Description

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl and dichlorophenyl groups. The final step involves the formation of the acetamide and hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21Cl3N4O2S

Molecular Weight

511.8 g/mol

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C22H20Cl2N4O2S.ClH/c23-15-6-7-19(17(24)10-15)25-20(29)13-31-22-26-18-8-9-28(12-16(18)21(30)27-22)11-14-4-2-1-3-5-14;/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30);1H

InChI Key

KSSWIIXREDOUKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl

Origin of Product

United States

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